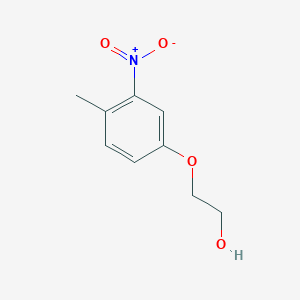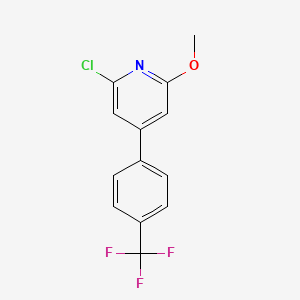
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL is an organic compound with the molecular formula C9H11NO4. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenoxyethanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL typically involves the reaction of 4-methyl-3-nitrophenol with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Methyl-3-nitrophenoxy)acetaldehyde or 2-(4-Methyl-3-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(4-Methyl-3-aminophenoxy)ethan-1-OL.
Substitution: Formation of various substituted phenoxyethanol derivatives.
科学研究应用
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
2-(4-Nitrophenoxy)ethan-1-OL: Lacks the methyl group, making it less hydrophobic.
2-(3-Nitrophenoxy)ethan-1-OL: The nitro group is positioned differently, affecting its reactivity and biological activity.
Uniqueness
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL is unique due to the presence of both a methyl and a nitro group on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
2-(4-methyl-3-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3 |
InChI 键 |
UQYGWMRSXOUVBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)


![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

